(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-10-4-8(11-7)12-2-1-6(13)5-12/h3-4,6,13H,1-2,5H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFKCMOGRCBXAO-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyrazine Moiety: This step may involve nucleophilic substitution reactions where a chloropyrazine derivative is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloropyrazine Ring
The 6-chloropyrazin-2-yl group undergoes nucleophilic substitution due to the electron-withdrawing nature of the pyrazine ring. Key reactions include:
Example : Reaction with hydrazine hydrate replaces the chlorine atom, forming intermediates for triazolopyrazine synthesis (Scheme 1 in ).
Functionalization of the Pyrrolidine Hydroxyl Group
The secondary alcohol at the 3-position of the pyrrolidine ring participates in esterification and oxidation:
Esterification :
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Reacts with Boc-protecting groups under acidic conditions (e.g., HCl, H2SO4) to yield protected intermediates for further transformations .
-
Example: Reaction with ethyl chloroformate forms carbamate derivatives for lactam cyclization .
Oxidation :
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Limited direct data, but analogous pyrrolidinols are oxidized to ketones using Jones reagent or Dess-Martin periodinane.
Cyclization and Lactam Formation
The hydroxyl and amine groups facilitate intramolecular cyclization:
| Step | Conditions | Outcome | Source |
|---|---|---|---|
| Lactam cyclization | Acidic (H2SO4), 80°C, 12 hours | 5-membered lactam ring formation | |
| Amide reduction | NaBH4, THF/MeOH, 0–5°C | Reduction to pyrrolidine derivatives |
Key Finding : Cyclization under acidic conditions proceeds with retention of stereochemistry, confirmed by ¹H-NMR (δ 4.46 ppm for chiral center) .
Cross-Coupling Reactions
The chloropyrazine group enables palladium-catalyzed cross-couplings:
| Reaction Type | Catalyst System | Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PCy3)2, CsF, dioxane/IPAc | 92–94% | |
| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos, NaOtBu | N/A* | – |
*No direct data for this compound, but analogous chloropyrazines show efficacy in amination .
Stereochemical Stability
The (3S) configuration remains stable under standard reaction conditions (e.g., cyclization at pH 11, 80°C). Chiral HPLC and ¹H-NMR confirm >99% enantiomeric excess in final products .
Key Synthetic Routes
The compound is synthesized via:
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Asymmetric reduction : Starting from 4-amino-(S)-2-hydroxybutyric acid, followed by halogenation and cyclization .
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Direct coupling : Reacting 6-chloropyrazine-2-carboxylate with (S)-3-hydroxypyrrolidine under Mitsunobu conditions .
7.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol is its role as a protein kinase inhibitor. Protein kinases are crucial in various cellular processes, including cell growth, differentiation, and signal transduction. The overactivity of certain kinases is linked to diseases such as cancer and neurodegenerative disorders.
Case Study : A patent outlines that compounds similar to this compound have been developed as inhibitors targeting specific protein kinases involved in cancer progression and inflammatory diseases. These inhibitors show promise in treating conditions like Alzheimer's disease, arthritis, and various cancers by modulating kinase activity .
Cancer Therapy
The compound has been investigated for its anticancer properties. Research indicates that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines.
Research Findings : A recent study highlighted that compounds related to this compound demonstrated enhanced cytotoxic effects in hypopharyngeal tumor models compared to traditional chemotherapeutics like bleomycin. The mechanism involves inducing apoptosis through targeted interactions with cellular pathways .
Summary of Key Findings
Mechanism of Action
The mechanism by which (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of (3S)-1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol and Analogues
Key Findings from Comparative Analysis
Steric and Electronic Effects
- Chloropyrazine vs. Chloropyridazine: The substitution of pyrazine (a 1,4-diazine) with pyridazine (1,2-diazine) alters electron distribution and hydrogen-bonding capacity.
- Trifluoromethyl Substitution: The trifluoromethyl group in (S)-1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol () increases lipophilicity (XlogP: 1.8 vs.
Stereochemical Influence
- The 3S configuration in this compound is critical for antiviral activity, as mirrored in SAR studies of related compounds (e.g., 1a/1b in and ). Enantiomers with 3R configurations show diminished efficacy, underscoring the necessity of stereochemical purity during synthesis .
Biological Activity
(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including its interactions with neurotransmitter systems, potential therapeutic uses, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀ClN₃O, with a molecular weight of approximately 199.64 g/mol. The compound consists of a pyrrolidine ring substituted with a 6-chloropyrazin-2-yl group and a hydroxyl group at the 3-position. This structure is critical as it influences the compound's biological activity and reactivity.
Biological Activity Overview
Preliminary studies have indicated that this compound may exhibit:
- Antipsychotic Potential : Its interaction with dopamine and serotonin receptors suggests a possible application in treating psychiatric disorders.
- Neuroprotective Effects : The compound's structural similarities to other neuroactive agents indicate potential neuroprotective properties, particularly in conditions like Alzheimer's and Parkinson's disease.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Chloropyrazin-2-yl)pyrrolidin-3-ol | Similar pyrrolidine core | Antipsychotic potential |
| 2-(4-(6-Chloropyrazin-2-yl)piperazin-1-yl)ethanol | Piperazine ring | Neuroactive properties |
| (S)-3-Hydroxypyrrolidine hydrochloride | Hydroxypyrrolidine without chloropyrazine | General biological activity |
The mechanism of action for this compound is primarily linked to its binding affinity to neurotransmitter receptors. Initial findings suggest that it may modulate the activities of:
- Dopamine Receptors : Important for mood regulation and cognitive functions.
- Serotonin Receptors : Involved in mood stabilization and anxiety reduction.
These interactions position the compound as a candidate for further development in treating various neurological disorders.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its pharmacological profile. For example, research has demonstrated that modifications to the chloropyrazine moiety can significantly affect receptor binding affinity and biological activity.
Study Example: Antipsychotic Activity Assessment
In a study assessing the antipsychotic potential of this compound, researchers utilized animal models to evaluate behavioral changes following administration. The results indicated significant reductions in hyperactivity and anxiety-like behaviors, suggesting efficacy comparable to established antipsychotic medications.
Future Directions
The ongoing research into this compound emphasizes its potential as a lead compound for developing new therapeutic agents. Key areas for future investigation include:
- Structural Optimization : Exploring various substitutions on the pyrrolidine and pyrazine rings to enhance selectivity and potency.
- In Vivo Studies : Conducting comprehensive animal studies to validate the preliminary findings related to neuroprotective effects.
- Mechanistic Studies : Further elucidating the precise pathways through which this compound exerts its biological effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol, and how can stereochemical purity be ensured?
- Methodology : Use chiral starting materials or catalysts to preserve stereochemistry. For example, stereoselective reduction of a ketone intermediate with sodium borohydride (NaBH4) or asymmetric catalysis can yield the desired (3S) configuration. Purification via recrystallization (e.g., methanol as a solvent) ensures enantiomeric excess . Monitoring with chiral HPLC or polarimetry validates purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Analyze H and C NMR for pyrrolidine ring protons (δ 3.0–4.0 ppm) and pyrazine aromatic signals (δ 8.0–9.0 ppm). Stereochemical confirmation requires NOESY or COSY to assess spatial proximity of substituents .
- Mass Spectrometry : ESI-MS confirms molecular weight (199.64 g/mol) via [M+H] peak at m/z 200.6 .
Q. How should this compound be stored to prevent degradation?
- Methodology : Store sealed in anhydrous conditions at 2–8°C to minimize hydrolysis of the chloropyrazine moiety. Use inert atmospheres (e.g., argon) for long-term storage .
Advanced Research Questions
Q. How do solvent choice and temperature impact the yield and stereoselectivity in synthesizing this compound?
- Methodology : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution between pyrrolidine and chloropyrazine. Elevated temperatures (70–80°C) accelerate reactivity but may promote racemization. Kinetic studies under reflux (e.g., xylene at 140°C) optimize yield while maintaining stereointegrity .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodology :
- Experimental Validation : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Docking Simulations : Adjust force fields to account for solvation effects or protonation states of the hydroxyl group. Cross-reference with crystal structures of target proteins (if available) .
Q. How does the (3S) stereochemistry influence binding to biological targets compared to its enantiomer?
- Methodology :
- Comparative Studies : Synthesize both enantiomers and assay against receptors (e.g., kinases or GPCRs). Use SPR (surface plasmon resonance) to measure binding kinetics. For example, the (3S) configuration may exhibit higher affinity due to optimal hydrogen bonding with active-site residues .
- MD Simulations : Analyze molecular dynamics to map steric and electronic interactions in enantiomer-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
